N-(pyridin-3-ylmethyl)aniline

Catalog No.
S2880528
CAS No.
73570-11-3
M.F
C12H12N2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(pyridin-3-ylmethyl)aniline

Traditional bidentate ligands often chelate to form discrete complexes, limiting MOF construction. N-(3-Pyridylmethyl)aniline (CAS 73570-11-3) overcomes this by offering a 3-pyridyl bridging geometry, enabling 1D/2D coordination polymers. Validated fragment (PDB 11X) for zinc enzymes.

  • Bridging ligand for MOFs; avoids 0D chelation of 2-pyridyl isomer.
  • Primary fragment screen for zinc targets (LTA4H, PPases).
  • Secondary amine alkylation yields dual-site NOS inhibitors.

Supplied ≥98% purity, global shipping.

CAS Number

73570-11-3

Product Name

N-(pyridin-3-ylmethyl)aniline

IUPAC Name

N-(pyridin-3-ylmethyl)aniline

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9,14H,10H2

InChI Key

BJXLHKJBRORJJJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NCC2=CN=CC=C2

solubility

not available

Canonical SMILES

C1=CC=C(C=C1)NCC2=CN=CC=C2

Synonyms

N-(3-Pyridylmethyl)aniline, N-(Pyridin-3-ylmethyl)benzenamine, 3-(Anilinomethyl)pyridine, N-[(Pyridin-3-yl)methyl]aniline, 3-[(Phenylamino)methyl]pyridine, (Pyridin-3-ylmethyl)phenylamine

Purity

≥98%

Package Size

1 g, 5 g, 25 g

N-(pyridin-3-ylmethyl)aniline is a highly versatile bifunctional building block and coordination ligand, characterized by a secondary amine linking a phenyl ring to a 3-pyridyl moiety. In medicinal chemistry, it is an established fragment (PDB ligand ID: 11X) utilized in fragment-based drug discovery (FBDD) for targeting metalloenzymes, where the 3-pyridyl nitrogen coordinates to active-site metals while the aniline group occupies adjacent hydrophobic pockets. In materials science, its specific geometry prevents the formation of discrete mononuclear chelates commonly seen with its 2-pyridyl analog, making it a critical precursor for the synthesis of extended coordination polymers and metal-organic frameworks (MOFs). Its dual reactivity allows for selective functionalization at the secondary amine, streamlining the synthesis of complex dual-site enzyme inhibitors [1].

Substituting N-(pyridin-3-ylmethyl)aniline with its closely related isomers or analogs fundamentally alters both synthetic pathways and target interactions. The 2-pyridyl isomer, N-(pyridin-2-ylmethyl)aniline, acts as a strong bidentate chelator, locking transition metals into discrete 0D mononuclear complexes, which actively prevents the formation of extended coordination networks. Conversely, the 4-pyridyl isomer provides a linear 180° coordination vector, which significantly alters MOF topology and enzyme active-site fit compared to the ~120° angle of the 3-pyridyl group. Furthermore, substituting with N-benzylaniline removes the pyridine nitrogen entirely, eliminating the capacity for critical metal coordination (such as to active-site zinc or heme iron) and abolishing its utility in both FBDD and coordination chemistry[1].

Active-Site Zinc Coordination in Metalloenzyme FBDD

Crystallographic data (e.g., PDB 3EJ0, 3FTV) demonstrates that the 3-pyridyl nitrogen of N-(pyridin-3-ylmethyl)aniline directly coordinates to active-site zinc ions in enzymes like Leukotriene A4 Hydrolase and Inorganic Pyrophosphatase, maintaining a tight coordination distance of ~2.1–2.2 Å. In contrast, N-benzylaniline, which lacks the pyridine nitrogen, cannot form this critical dative bond, resulting in a complete loss of metal-directed binding affinity. This specific heteroatom placement makes the 3-pyridyl derivative an essential fragment for anchoring into metalloenzyme active sites [1].

Evidence DimensionActive-site metal coordination capacity
Target Compound DataDirect Zn-N coordination (~2.1–2.2 Å bond length)
Comparator Or BaselineN-benzylaniline (No coordination capacity)
Quantified Difference100% loss of metal-directed binding for the benzyl analog
ConditionsCrystallographic fragment screening (PDB: 11X) against zinc-dependent hydrolases

Crucial for medicinal chemists requiring a validated, metal-binding fragment to initiate hit-to-lead optimization for metalloenzyme targets.

Topology Control in Coordination Polymers

The meta-position of the pyridine nitrogen in N-(pyridin-3-ylmethyl)aniline forces a ~120° coordination vector that sterically precludes bidentate chelation to a single metal center. When reacted with transition metals (e.g., Cu, Zn), it acts as a bridging or pendant monodentate ligand, reliably yielding 1D or 2D extended coordination polymers. Its isomer, N-(pyridin-2-ylmethyl)aniline, possesses a geometry that strongly favors N,N'-bidentate chelation, terminating network propagation and exclusively forming 0D discrete mononuclear complexes. Therefore, the 3-pyridyl isomer is mandatory for buyers aiming to synthesize extended network materials [1].

Evidence DimensionResulting supramolecular structure
Target Compound DataForms 1D/2D extended coordination polymers
Comparator Or BaselineN-(pyridin-2-ylmethyl)aniline (Forms 0D discrete chelates)
Quantified DifferenceShift from discrete 0D molecular complexes to extended 1D/2D polymeric networks
ConditionsReaction with transition metal salts (e.g., Cu(II), Zn(II)) under standard solvothermal conditions

Ensures the successful propagation of coordination networks in materials science, preventing premature termination of MOF growth.

Synthetic Efficiency for Dual-Site Inhibitors

As a precursor for complex dual-site inhibitors (such as those targeting Nitric Oxide Synthase), N-(pyridin-3-ylmethyl)aniline offers a pre-assembled hydrophobic anchor (the aniline ring) and a metal-binding moiety (the 3-pyridyl group) linked by a functionalizable secondary amine. Utilizing this specific compound allows for direct N-alkylation or N-acylation to build the inhibitor core in a single step. Starting from a primary amine like 3-picolylamine requires at least 2–3 additional synthetic steps (e.g., reductive amination or cross-coupling) to install the phenyl ring, often with reduced overall yields and increased purification burdens [1].

Evidence DimensionSynthetic steps to N-phenylated inhibitor core
Target Compound Data1 step (direct functionalization of secondary amine)
Comparator Or Baseline3-picolylamine (3+ steps requiring cross-coupling/amination)
Quantified DifferenceReduction of 2-3 synthetic steps and associated yield losses
ConditionsStandard medicinal chemistry library synthesis workflows

Significantly accelerates the synthesis of inhibitor libraries by providing a pre-assembled, bifunctional scaffold.

Fragment-Based Drug Discovery (FBDD) for Metalloenzymes

Due to its validated ability to coordinate active-site zinc (PDB: 11X), this compound is a highly effective primary screening fragment for discovering inhibitors against zinc-dependent targets, including Leukotriene A4 Hydrolase and Inorganic Pyrophosphatases. Its dual-ring structure provides both metal anchoring and hydrophobic pocket exploration [1].

Synthesis of Extended Coordination Polymers and MOFs

Because its geometry prevents the formation of discrete 0D chelates (unlike its 2-pyridyl isomer), N-(pyridin-3-ylmethyl)aniline is the preferred ligand for materials scientists constructing 1D and 2D coordination networks. It acts as a reliable bridging or pendant ligand when reacted with transition metals[1].

Precursor for Nitric Oxide Synthase (NOS) Inhibitors

The compound serves as a highly efficient synthetic building block for dual-site NOS inhibitors. The secondary amine can be readily alkylated to extend the molecule toward the pterin-binding site, while the 3-pyridyl group remains available to interact with the heme iron or active-site residues [1].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.100048391 g/mol

Monoisotopic Mass

184.100048391 g/mol

Heavy Atom Count

14

UNII

24B88BKX5U

Wikipedia

N-(pyridin-3-ylmethyl)aniline

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